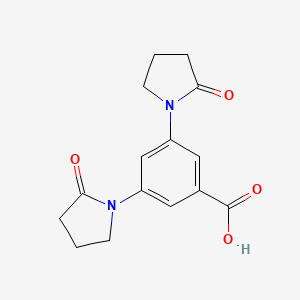

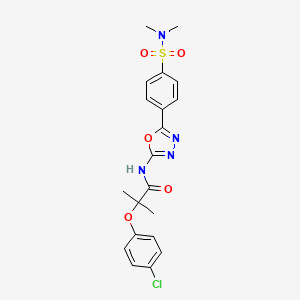

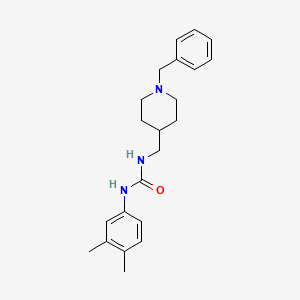

methyl 2-(2-(2-methoxyethoxy)-N-methylisonicotinamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of 2-(2-Methoxyethoxy)ethanol, which is an industrial solvent also known as Methyl Carbitol . A one-pot method for the synthesis of b-amino alcohols has been identified, which is based on C–H bond hydroxylation at the benzylic a-carbon atom with a subsequent nitrile or amide functional group reduction . This cascade process uses molecular oxygen as an oxidant and sodium bis(2-methoxyethoxy) aluminum hydride as a reductant .Applications De Recherche Scientifique

Photophysical Properties and Application in Luminescence

One study discusses the synthesis and photophysical properties of methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its analogs, highlighting their unique luminescence characteristics. These compounds exhibit strong blue light emission in the solid state, suggesting their potential application in developing fluorescent materials and light-emitting devices (Kim et al., 2021).

Synthetic Applications in Organic Chemistry

Another area of application is in organic synthesis. Methyl 2-((succinimidooxy)carbonyl)benzoate, a related compound, has been identified as an efficient reagent for N-phthaloylation of amino acids and derivatives. This method offers a simple and racemization-free procedure for modifying amino acids, which is crucial for peptide synthesis and pharmaceutical applications (Casimir et al., 2002).

Photopolymerization

In materials science, compounds like methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate have been utilized as photoiniferters for nitroxide-mediated photopolymerization. This application is significant for developing advanced polymer materials with controlled structures and properties, relevant in coatings, adhesives, and nanotechnology (Guillaneuf et al., 2010).

Fluorescent Nanomaterials

The formation and spectroscopic analysis of nanofibers and microcrystals from 2-phenyl-benzoxazole derivatives indicate the potential of such compounds in creating fluorescent nanomaterials. These findings are particularly relevant for applications in sensing, imaging, and bioassays, where the fluorescence properties can be exploited (Ghodbane et al., 2012).

Biomimetic Iron(II) Complexes

Research on biomimetic iron(II) complexes using methyl 2-(methoxy-2-phenylacetate) and related compounds has contributed to understanding the mechanism of dioxygen activation in biological systems. Such studies are essential for developing catalytic processes that mimic natural enzymatic reactions, with implications in green chemistry and environmental remediation (Paria et al., 2014).

Propriétés

IUPAC Name |

methyl 2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]-methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-20(15-7-5-4-6-14(15)18(22)24-3)17(21)13-8-9-19-16(12-13)25-11-10-23-2/h4-9,12H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHJWTUFYHDPQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CC(=NC=C2)OCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2-(2-methoxyethoxy)-N-methylisonicotinamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2449665.png)

![5-chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2449666.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2449673.png)

![(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2449678.png)

![1-(3,4-dimethylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2449680.png)

![(2E,NZ)-N-(6-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2449685.png)